2-[2-(Methoxycarbonyl)phenyl]propanoic acid
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Overview
Description
2-[2-(Methoxycarbonyl)phenyl]propanoic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of propanoic acid, featuring a methoxycarbonyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methoxycarbonyl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the esterification of 2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methoxycarbonyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-[2-(Methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Methoxycarbonyl)phenyl]propanoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The phenyl ring may also interact with aromatic receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenylpropanoic acid: Similar in structure but lacks the methoxycarbonyl group.
3-Phenylpropanoic acid: Features a phenyl ring attached to a propanoic acid backbone but without the ester group.
2-(Methoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of a propanoic acid group.
Uniqueness
2-[2-(Methoxycarbonyl)phenyl]propanoic acid is unique due to the presence of both a methoxycarbonyl group and a phenyl ring, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
Properties
CAS No. |
40570-20-5 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(2-methoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C11H12O4/c1-7(10(12)13)8-5-3-4-6-9(8)11(14)15-2/h3-7H,1-2H3,(H,12,13) |
InChI Key |
OKLGTKBOLRSZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC)C(=O)O |
Origin of Product |
United States |
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